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Pomalidomide-PEG3-propargyl -

Pomalidomide-PEG3-propargyl

Catalog Number: EVT-14896244
CAS Number:
Molecular Formula: C22H25N3O7
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG3-propargyl is a compound that integrates pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, while the propargyl group facilitates click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry.

Source and Classification

Pomalidomide-PEG3-propargyl is classified as a small molecule drug conjugate. It belongs to the class of immunomodulatory drugs and is specifically designed for applications in targeted protein degradation. The synthesis of this compound typically involves several steps, including the synthesis of pomalidomide itself, followed by PEGylation and the introduction of the propargyl moiety.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide-PEG3-propargyl can be broken down into several key steps:

  1. Synthesis of Pomalidomide:
    • Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to obtain pomalidomide.
  2. PEGylation:
    • The PEG3 linker is attached to pomalidomide through a series of reactions. This often involves activating the PEG chain and coupling it to the pomalidomide molecule using appropriate reagents to ensure successful linkage.
  3. Introduction of Propargyl Group:
    • The propargyl group is introduced via nucleophilic substitution or click chemistry methods, allowing for further functionalization and enhancing the compound's utility in chemical biology applications.

Industrial Production Methods

For large-scale production, industrial methods optimize these synthetic routes for higher yields and efficiency. This includes employing advanced purification techniques and stringent quality control measures to ensure product consistency and purity.

Molecular Structure Analysis

Structure and Data

Pomalidomide-PEG3-propargyl has a complex molecular structure characterized by its three main components: pomalidomide, the PEG linker, and the propargyl group.

  • Molecular Formula: C26H35N3O11
  • Molecular Weight: 565.58 g/mol
  • InChI Key: PMCQLKMOQUEEDR-UHFFFAOYSA-N
  • SMILES Notation: OC(CCOCCOCCOCCOCCOCCNC1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O)=O .

The structural components facilitate its role in targeted protein degradation through interactions with E3 ligases like Cereblon.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG3-propargyl can undergo various chemical reactions:

  1. Click Chemistry:
    • The propargyl group allows for click chemistry reactions with azide-containing compounds, forming stable triazole linkages. Copper(I) catalysts are typically employed to facilitate these reactions.
  2. Substitution Reactions:
    • The compound can also undergo nucleophilic substitution reactions at the PEG linker, which can react with various nucleophiles such as amines or thiols under mild conditions.

Common Reagents and Conditions

  • Click Chemistry: Requires copper(I) catalysts.
  • Substitution Reactions: Conducted under mild reaction conditions with suitable nucleophiles.

Major Products Formed

The major products from these reactions include various conjugates used in targeted protein degradation research and applications in chemical biology.

Mechanism of Action

Pomalidomide-PEG3-propargyl exerts its effects through two primary mechanisms:

  1. Targeted Protein Degradation:
    • The compound recruits E3 ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to its application in PROTAC technology .
  2. Immunomodulation:
    • Pomalidomide enhances T cell and natural killer cell-mediated immunity, contributing to its therapeutic effects in various malignancies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Enhanced solubility due to the PEG linker.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • Purity: High purity levels (>95%) are standard for research-grade compounds .

Relevant data regarding melting points or specific reactivity profiles may vary based on synthesis methods but should be confirmed through empirical studies.

Applications

Pomalidomide-PEG3-propargyl has significant applications in scientific research:

  • Targeted Protein Degradation: Utilized in developing PROTACs for targeted degradation of specific proteins implicated in diseases.
  • Chemical Biology Research: Serves as a tool for studying protein interactions and cellular processes.
  • Therapeutic Development: Investigated for potential therapeutic applications in cancer treatment due to its immunomodulatory properties .
Introduction to Pomalidomide-PEG3-propargyl in Targeted Protein Degradation

Pomalidomide-PEG3-propargyl represents a sophisticated chemical tool in the rapidly advancing field of targeted protein degradation (TPD), specifically engineered for the modular construction of proteolysis-targeting chimeras (PROTACs®). This bifunctional molecule integrates three critical components: (1) a cereblon (CRBN)-recruiting pomalidomide moiety, (2) a triethylene glycol (PEG3) linker, and (3) a terminal propargyl group enabling bioorthogonal conjugation chemistry. With the molecular formula C₂₂H₂₅N₃O₇ and molecular weight of 443.46 g/mol, this ≥95% pure compound (CAS 2230825-39-3) serves as a fundamental building block in synthesizing molecules designed to exploit cellular degradation machinery against disease-causing proteins [1] [5]. Its design addresses key challenges in PROTAC development, including E3 ligase recruitment efficiency, spatial compatibility in ternary complex formation, and synthetic flexibility for rapid analog generation. The terminal alkyne functionality enables reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, facilitating efficient PROTAC assembly without requiring complex protection/deprotection strategies. This chemical architecture positions pomalidomide-PEG3-propargyl as a versatile scaffold in the degradation toolbox, enabling researchers to target previously "undruggable" proteins through induced proximity strategies [4] [7].

Role of Cereblon (CRBN)-Recruiting Ligands in PROTAC Design

The pomalidomide component in pomalidomide-PEG3-propargyl serves as a high-affinity molecular anchor to cereblon (CRBN), an E3 ubiquitin ligase adapter protein central to targeted protein degradation therapeutics. CRBN forms part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, which exhibits remarkable substrate plasticity when complexed with immunomodulatory imide drugs (IMiDs) like pomalidomide. Unlike first-generation IMiDs (thalidomide and lenalidomide), pomalidomide demonstrates superior CRBN-binding affinity (Kd ≈ 25-100 μM) and enhanced degradation profiles against neo-substrates such as IKZF1/3 transcription factors [1] [6]. The molecular mechanism involves pomalidomide's phthalimide ring inserting into CRBN's tri-Trp pocket (Trp380, Trp386, and Trp400), creating a neomorphic interface capable of recruiting over 200 diverse protein substrates for ubiquitination and proteasomal degradation [1] [4].

Table 1: Key Components of Pomalidomide-PEG3-Propargyl

ComponentChemical StructureFunction in PROTAC DesignKey Properties
CRBN LigandPomalidomideBinds cereblon E3 ubiquitin ligaseHigh CRBN affinity, creates neomorphic surface, degrades neo-substrates
LinkerTriethylene glycol (PEG3)Spatial separation of warhead and ligandEnhances solubility, optimizes ternary complex geometry
Functional GroupPropargylEnables click chemistry conjugationBioorthogonal reactivity with azides, modular PROTAC assembly

The structural advantages of pomalidomide derivatives over other E3 ligase ligands (VHL, MDM2) include their relatively compact molecular footprint and exceptional versatility in degrading diverse protein classes. When incorporated into PROTAC architecture via the PEG3-propargyl extension, pomalidomide maintains unperturbed CRBN binding while the propargyl terminus enables efficient conjugation to azide-functionalized target protein ligands. This design strategy facilitates the rapid generation of PROTAC libraries through parallel synthesis approaches, allowing researchers to systematically vary the warhead targeting different proteins of interest while maintaining the CRBN-recruiting module [1] [7]. Approximately 54% of reported PROTAC molecules utilize PEG-based linkers, with the PEG3 length (approximately 15.7 Å) providing an optimal spatial separation that facilitates productive ternary complex formation between target protein, PROTAC, and CRBN [7]. The terminal alkyne in pomalidomide-PEG3-propargyl enables click chemistry with azide-functionalized target ligands, creating triazole linkages that maintain molecular geometry critical for efficient ubiquitin transfer [1] [5].

The modularity afforded by this compound significantly accelerates PROTAC optimization cycles. By maintaining a constant CRBN-recruiting module and PEG3 linker while varying target protein ligands, researchers can efficiently screen for degradation efficiency against specific disease targets. This approach minimizes synthetic challenges while maximizing the exploration of structure-activity relationships. The terminal alkyne group serves as a chemical handle that readily reacts with azide-bearing warheads under mild copper-catalyzed conditions, forming stable 1,4-disubstituted triazole linkages that maintain appropriate spatial orientation between protein-binding domains [1] [7]. This bioorthogonal conjugation strategy has proven indispensable for generating diverse PROTAC libraries targeting proteins including kinases, transcription factors, and epigenetic regulators, many of which were previously considered undruggable using conventional occupancy-based inhibitors [4] [7].

Evolution of Pomalidomide Derivatives as E3 Ubiquitin Ligase Modulators

The development of pomalidomide-PEG3-propargyl represents the convergence of medicinal chemistry innovations addressing two critical challenges in PROTAC synthesis: (1) functionalization of the pomalidomide scaffold without disrupting CRBN binding, and (2) overcoming synthetic impurities that historically compromised purity and yield. Early generations of thalidomide-based linkers suffered from significant limitations, including configurational instability (rapid racemization) and hydrolytic susceptibility at both phthalimide and glutarimide rings [3]. The strategic fluorination at the C4 position of thalidomide (yielding 4-fluorothalidomide) created an electrophilic center amenable to nucleophilic aromatic substitution (SNAr), providing a reliable synthetic handle for linker attachment while preserving the glutarimide moiety essential for CRBN binding [3].

Table 2: Evolution of Pomalidomide Derivatives for TPD Applications

GenerationLinker Attachment ChemistryKey AdvantagesLimitations
First-GenerationGlutarimide N-alkylationSynthetic simplicityReduced CRBN binding, configurational instability
Second-GenerationC4 SNAr on phthalimide ringPreserved CRBN binding, improved stabilityCompeting glutarimide substitution impurity
Contemporary Derivatives (PEG3-propargyl)C4 SNAr with optimized PEG linkersBioorthogonal conjugation, reduced impurities, optimal linker lengthRequires specialized purification techniques

Despite the synthetic advantages of 4-fluorothalidomide, researchers identified a previously overlooked impurity generated through nucleophilic acyl substitution that displaced glutarimide instead of fluoride, forming a co-eluting byproduct throughout subsequent synthetic steps. As described in the Beilstein Journal of Organic Chemistry, this impurity (phthalimide 5) lacked the characteristic UV absorption of pomalidomide derivatives and proved exceptionally difficult to separate via standard HPLC protocols due to nearly identical retention times [3]. The impurity formation mechanism involves competitive nucleophilic attack at the electrophilic carbonyl (C1, C3, C2', or C4') rather than the activated C4 aromatic position, yielding a structurally similar byproduct that co-elutes with desired SNAr products. Impurity levels reached 20% at preparative reaction concentrations (0.1-0.3 M), necessitating innovative scavenging approaches [3].

The evolution toward pomalidomide-PEG3-propargyl derivatives addressed these synthetic challenges through strategic molecular design and purification innovations:

  • Linker Length Optimization: Systematic assessment revealed that PEG3 linkers (approximately 12 atoms) provided optimal degradation efficiency for multiple protein targets. The three ethylene oxide units balance hydrophilicity and molecular length, facilitating cell permeability while maintaining ternary complex formation. Longer PEG chains (PEG7) demonstrated reduced degradation potency due to decreased cell permeability, while shorter linkers (PEG1) compromised ternary complex formation through steric hindrance [7].

  • Terminal Group Diversification: The propargyl terminus in pomalidomide-PEG3-propargyl enables bioorthogonal conjugation while minimizing impurity co-elution issues. Unlike hydroxy- or carboxy-terminated linkers, propargyl-functionalized derivatives exhibit improved HPLC separation (ΔRT ≈ 0.5 min) from glutarimide displacement byproducts, facilitating purification [3] [5].

  • Taurine Scavenging Protocol: Implementation of taurine (2-aminoethanesulfonic acid) as a soluble scavenger converted the glutarimide displacement impurity into a sulfonate derivative (compound 10) readily removed by aqueous wash. This method increased purity to >99% while maintaining yields (41% isolated yield after purification), enabling multi-gram synthesis of PROTAC building blocks [3].

Table 3: Functionalized Pomalidomide Derivatives for PROTAC Synthesis

DerivativeMolecular Weight (g/mol)Terminal GroupKey Applications
Pomalidomide-PEG3-propargyl443.46AlkyneClick chemistry conjugation to azide-functionalized ligands
Pomalidomide-PEG3-acid477.46Carboxylic acidAmide coupling with amine-containing ligands
Pomalidomide-PEG4-NH₂492.52AmineAcylation with carboxylic acid-functionalized ligands
Pomalidomide-PEG2-propargyl399.40AlkyneShorter linker for compact PROTAC designs

The progression from simple pomalidomide derivatives to sophisticated building blocks like pomalidomide-PEG3-propargyl reflects a maturation in TPD molecular design. Contemporary derivatives now incorporate diverse linker chemistries (alkyl, triazole, piperazine) and functional groups (azide, carboxylic acid, amine) to address specific protein-targeting challenges. The PEG3-propargyl variant has emerged as a gold standard for initial PROTAC screening due to its optimal linker length, efficient click chemistry compatibility, and proven degradation efficiency across diverse target classes [5] [7]. Recent innovations include branched PEG linkers and hydrophobic segment incorporation to further refine PROTAC pharmacokinetics, representing the next frontier in E3 ligase modulator development [7].

Properties

Product Name

Pomalidomide-PEG3-propargyl

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H25N3O7/c1-2-9-30-11-13-32-14-12-31-10-8-23-16-5-3-4-15-19(16)22(29)25(21(15)28)17-6-7-18(26)24-20(17)27/h1,3-5,17,23H,6-14H2,(H,24,26,27)

InChI Key

YSSIVHKUPRCITJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

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